molecular formula C₁₀H₁₃FN₂O₅ B1155929 2'-epi-Sofosbuvir Desphosphate

2'-epi-Sofosbuvir Desphosphate

Cat. No.: B1155929
M. Wt: 260.22
Attention: For research use only. Not for human or veterinary use.
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Description

2'-epi-Sofosbuvir Desphosphate is a stereoisomer of Sofosbuvir Desphosphate, a key intermediate or metabolite of the antiviral prodrug Sofosbuvir. The "2'-epi" designation indicates an epimerization at the 2' position of the ribose ring, altering the spatial configuration of the molecule . This stereochemical modification can significantly impact its pharmacokinetic properties, binding affinity to viral targets, and metabolic stability.

Properties

Molecular Formula

C₁₀H₁₃FN₂O₅

Molecular Weight

260.22

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

  • This compound : The epimerization at the 2' position likely disrupts the hydrogen-bonding network critical for binding to hepatitis C virus (HCV) NS5B polymerase, reducing antiviral efficacy compared to Sofosbuvir .
  • ent-Sofosbuvir Desphosphate: As an enantiomer, it forms a distinct metabolite (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate) with a simpler structure (MW 260.22), suggesting enhanced cellular uptake or altered metabolic pathways .

Clinical and Research Significance

  • ent-Sofosbuvir Desphosphate is the most clinically advanced compound in this group, with Phase 3 trials highlighting its role as an active antiviral agent against HCV .
  • Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate is primarily studied in impurity profiling, as its presence in drug formulations could compromise safety or efficacy .
  • Data on This compound remain sparse, underscoring the need for further research to elucidate its metabolic fate and pharmacological impact.

Q & A

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays against its parent compound?

  • Methodological Answer : Perform competitive inhibition assays with radiolabeled substrates (e.g., <sup>3</sup>H-Sofosbuvir). Use CRISPR-edited cell lines lacking target enzymes to confirm on-target effects. Compare IC50 values across isoforms to rule off-target interactions .

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